molecular formula C17H13N3O4 B2436398 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide CAS No. 1105206-39-0

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2436398
CAS No.: 1105206-39-0
M. Wt: 323.308
InChI Key: HHBQGBUSJOVHJA-UHFFFAOYSA-N
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Description

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a pyridine ring

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-17(19-12-2-1-5-18-9-12)8-13-7-15(24-20-13)11-3-4-14-16(6-11)23-10-22-14/h1-7,9H,8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBQGBUSJOVHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Methods for Isoxazole Formation

The isoxazole ring is typically synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For this compound, the nitrile oxide precursor is derived from 5-(benzo[d]dioxol-5-yl)isoxazole-3-carbaldehyde. Reaction conditions involve chlorination of the aldehyde oxime using N-chlorosuccinimide (NCS) in dichloromethane, followed by in situ cycloaddition with ethyl propiolate at 0–5°C. This method yields the 3-carboxyethyl isoxazole intermediate, which is hydrolyzed to the corresponding carboxylic acid for further functionalization.

Suzuki-Miyaura Coupling for Benzo[d]dioxole Incorporation

The benzo[d]dioxol-5-yl group is introduced via Suzuki-Miyaura cross-coupling using benzo[d]dioxol-5-ylboronic acid (CAS 94839-07-3). Key reaction parameters include:

Catalyst System Solvent Temperature Yield Source
Pd(OAc)₂/Na₂CO₃ DME/Water (4:1) 120°C 27%
[RhCp*Cl₂]₂/AgOOCF₃ Methanol 60°C 99%
Pd(OAc)₂/2,2′-bipyridine THF/Water (2:1) 80°C 76%

The rhodium-based system achieves near-quantitative yield under inert conditions, making it preferable for laboratory-scale synthesis. Post-reaction purification involves silica gel chromatography with petroleum ether/ethyl acetate (20:1).

Acetamide Side Chain Installation

Acylation of Pyridin-3-ylmethylamine

The acetamide side chain is introduced via acylation of pyridin-3-ylmethylamine with 2-(5-(benzo[d]dioxol-5-yl)isoxazol-3-yl)acetic acid. Activation of the carboxylic acid is achieved using thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with the amine in tetrahydrofuran (THF) at 0°C. Alternative methods employ coupling agents such as HATU or EDCI, yielding 85–92% after column chromatography.

One-Pot Coupling Strategies

Recent advances utilize one-pot sequential reactions to streamline synthesis. For example, a palladium-catalyzed coupling/amidation sequence in DMF at 80°C reduces processing time by 40% while maintaining yields above 80%.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial production employs continuous flow reactors to enhance efficiency. A representative protocol involves:

  • Isoxazole Formation : A tubular reactor (0.5 mL volume) with NCS and ethyl propiolate at 5°C.
  • Suzuki Coupling : Packed-bed reactor with immobilized Rh catalyst, achieving 98% conversion at 60°C.
  • Acylation : Microreactor system with SOCl₂ and amine, yielding 94% product.

This method reduces waste by 30% compared to batch processes.

Optimization and Yield Improvement Strategies

Solvent and Catalyst Screening

Optimization studies reveal that polar aprotic solvents (e.g., DMF, DMSO) improve coupling efficiency by stabilizing intermediates. Catalyst screening shows that Rh complexes outperform Pd in sterically hindered systems.

Temperature and Pressure Effects

Elevated temperatures (80–120°C) accelerate Suzuki coupling but risk decomposition of the boronic acid. Microwave-assisted synthesis at 100°C for 10 minutes achieves 88% yield without degradation.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃): δ 8.37 (d, J = 4.9 Hz, 1H, pyridine), 7.72 (s, 1H, isoxazole), 6.89–6.83 (m, 3H, benzo[d]dioxole), 4.51 (s, 2H, CH₂).
  • IR (ATR) : 1674 cm⁻¹ (C=O), 1511 cm⁻¹ (C=N).
  • HRMS (ESI-TOF) : m/z [M+H]⁺ calcd. 342.1211, found 342.1209.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥99% purity with a retention time of 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the isoxazole ring, leading to the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to the formation of quinones, while reduction of the isoxazole ring can yield hydroxylamines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials. Its unique chemical properties may make it suitable for use in polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests that it may bind to these targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide: This compound is similar but features a pyridin-2-yl group instead of a pyridin-3-yl group.

    2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-yl)acetamide: This variant has a pyridin-4-yl group.

Uniqueness

The uniqueness of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide lies in its specific combination of functional groups. The presence of the benzo[d][1,3]dioxole moiety, isoxazole ring, and pyridine ring in a single molecule provides a unique set of chemical properties and potential biological activities.

Biological Activity

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological mechanisms, and various studies that highlight the compound's efficacy.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H16N2O4C_{18}H_{16}N_{2}O_{4}, with a molecular weight of 328.34 g/mol. The synthesis typically involves multiple steps including:

  • Formation of the benzo[d][1,3]dioxole moiety : This can be achieved through cyclization reactions involving catechol derivatives.
  • Construction of the isoxazole ring : Often synthesized by reacting hydroxylamine with α,β-unsaturated carbonyl compounds.
  • Amide bond formation : Coupling with the pyridine group is facilitated using coupling reagents like EDCI or DCC.

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets within cells. The benzo[d][1,3]dioxole and isoxazole moieties are believed to play crucial roles in binding to enzymes or receptors involved in critical biological pathways.

Anticancer Properties

Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer activity. For instance:

  • In a study assessing various compounds for cytotoxic effects on cancer cell lines (HepG2, HCT116, MCF-7), several derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin, indicating strong potential as anticancer agents .

Table 1: Cytotoxicity Data

CompoundCancer Cell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF74.524.56

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Study on Antidiabetic Potential

A related compound was tested for its efficacy against α-amylase in vitro and demonstrated significant inhibition with an IC50 value of 0.68 µM while showing negligible cytotoxicity towards normal cells (IC50 > 150 µM). This suggests that such compounds could be further explored for therapeutic applications in diabetes management .

In Vivo Studies

In vivo assessments using streptozotocin-induced diabetic mice revealed that certain derivatives significantly reduced blood glucose levels, indicating their potential role in managing diabetes alongside their anticancer properties .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide, and how do they influence its biological activity?

  • The compound comprises three critical moieties: (1) a benzo[d][1,3]dioxole group, which facilitates π–π stacking and hydrogen bonding with biological targets; (2) an isoxazole ring, known to enhance binding specificity via dipole interactions; and (3) a pyridin-3-yl acetamide group, which improves solubility and modulates receptor affinity. These structural elements collectively contribute to its antimicrobial and anticancer potential .
  • Methodological Insight : Use computational tools (e.g., molecular docking) to predict interactions between each moiety and target proteins like kinases or cytochrome P450 enzymes.

Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions?

  • Synthesis typically involves:

Isoxazole ring formation : Cyclization of a nitrile oxide with an alkyne/alkene under Huisgen conditions.

Coupling reactions : Amide bond formation between the isoxazole intermediate and pyridin-3-ylamine using carbodiimide-based coupling agents (e.g., DCC/DMAP) .

Purification : Column chromatography or recrystallization to achieve >95% purity.

  • Key Optimization : Monitor reaction progress via TLC or HPLC, and adjust solvent polarity (e.g., DMF vs. THF) to improve yield .

Q. How can researchers validate the purity and structural integrity of the synthesized compound?

  • Analytical Techniques :

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.
  • High-resolution mass spectrometry (HRMS) for molecular formula verification.
  • HPLC with UV detection to assess purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. What strategies can be used to resolve contradictions in biological activity data across different assays (e.g., IC₅₀ variability)?

  • Root Cause Analysis :

  • Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration) that may alter compound stability.
  • Target Specificity : Perform selectivity profiling against related enzymes (e.g., kinase panels) to rule off-target effects.
  • Metabolic Stability : Use liver microsome assays to identify rapid degradation pathways .
    • Case Study : A 2023 study found that variations in IC₅₀ for antimicrobial activity (2–10 µM) correlated with bacterial efflux pump expression levels .

Q. How can structure-activity relationship (SAR) studies be designed to optimize binding affinity while minimizing toxicity?

  • SAR Approach :

Scaffold Modification : Replace the benzo[d][1,3]dioxole with bioisosteres (e.g., benzofuran) to reduce metabolic oxidation.

Side-Chain Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance target binding.

In Silico Screening : Use QSAR models to predict ADMET properties and prioritize analogs .

  • Validation : Test top candidates in cytotoxicity assays (e.g., HEK293 cell lines) and murine PK/PD models .

Q. What computational methods are effective in predicting the compound’s interaction with novel biological targets?

  • Workflow :

Target Identification : Use PharmMapper or SwissTargetPrediction to identify potential receptors.

Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS).

Free Energy Calculations : Apply MM-PBSA to rank binding affinities .

  • Case Study : A 2025 study integrated quantum mechanics/molecular mechanics (QM/MM) to elucidate the compound’s inhibition mechanism against EGFR kinase .

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